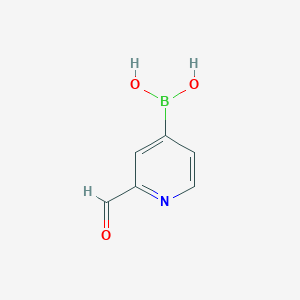

(2-Formylpyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(2-formylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNDOTHWFFKAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634893 | |

| Record name | (2-Formylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903513-63-3 | |

| Record name | (2-Formylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pyridinylboronic Acids: Versatile Synthetic Intermediates

Pyridinylboronic acids are a class of organoboron compounds that have become indispensable tools in organic synthesis. nih.gov Their utility primarily stems from their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgdergipark.org.trresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heterobiaryl frameworks, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. acs.orgresearchgate.net

The pyridine (B92270) ring itself is a crucial heterocyclic scaffold found in a vast array of biologically active compounds and functional materials. acs.orgpharmaguideline.com Consequently, methods for the straightforward introduction of this ring system are of high importance. Pyridinylboronic acids serve as effective reagents for this purpose, enabling the incorporation of the pyridine unit into a wide range of molecular architectures. nih.govorganic-chemistry.org The synthesis of pyridinylboronic acids can be achieved through several methods, including metal-halogen exchange, directed ortho-metallation (DoM), and palladium-catalyzed cross-coupling reactions. dergipark.org.trarkat-usa.org

The Unique Architectural Features of 2 Formylpyridin 4 Yl Boronic Acid

The significance of (2-Formylpyridin-4-yl)boronic acid lies in its bifunctional nature, possessing two distinct reactive sites within a single molecule. nature.comproquest.comiupac.org This combination of a formyl group and a boronic acid group on the pyridine (B92270) backbone provides a platform for sequential and chemoselective transformations.

The Boronic Acid Group: This moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond at the 4-position of the pyridine ring. researchgate.netnih.gov This allows for the attachment of various aryl or heteroaryl substituents. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis. nih.gov

The Formyl Group: The aldehyde functionality at the 2-position of the pyridine ring serves as a versatile handle for a multitude of chemical transformations. wikipedia.orgchinesechemsoc.org It can readily participate in reactions such as reductive amination, Wittig reactions, aldol (B89426) condensations, and the formation of imines and oximes. This allows for the introduction of a wide variety of side chains and functional groups. The formyl group is an electrophilic site, and its reactivity can be influenced by the electronic nature of the pyridine ring. researchgate.netresearchgate.net

The strategic placement of these two groups on the pyridine ring allows for a modular approach to synthesis. One group can be reacted selectively while the other remains intact for a subsequent transformation, providing precise control over the final molecular structure.

Rationale for Dedicated Academic Investigation

Strategic Approaches to Pyridinylboronic Acid Synthesis

Several key strategies have been developed for the synthesis of pyridinylboronic acids. These methods include halogen-metal exchange followed by borylation, directed ortho-metallation (DoM) and subsequent borylation, and transition metal-catalyzed borylation of halopyridines. arkat-usa.org Each of these approaches offers distinct advantages and is suited for different substitution patterns and functional group tolerances on the pyridine ring.

Halogen-Metal Exchange Followed by Borylation

A prevalent method for synthesizing pyridinylboronic acids involves a halogen-metal exchange reaction on a halopyridine, followed by quenching the resulting organometallic intermediate with a boron-containing electrophile. arkat-usa.org This two-step process is highly effective, particularly for bromo- and iodopyridines, which readily undergo the exchange. arkat-usa.org

Organolithium reagents are frequently employed to facilitate the halogen-metal exchange. Common choices include n-butyllithium (n-BuLi), tert-butyllithium (B1211817) (t-BuLi), and lithium diisopropylamide (LDA). znaturforsch.com The choice of the organolithium reagent can be critical and is often influenced by the substituents present on the pyridine ring and the specific halogen being displaced. The general trend for the ease of exchange is I > Br > Cl. wikipedia.org

The reaction is typically performed at low temperatures, such as -78 °C, to mitigate side reactions. harvard.edu The highly reactive nature of organolithium reagents necessitates these conditions to ensure selectivity and prevent unwanted nucleophilic addition to the pyridine ring. znaturforsch.comharvard.edu

Table 1: Organolithium Reagents in Halogen-Metal Exchange

| Organolithium Reagent | Common Applications & Considerations |

| n-Butyllithium (n-BuLi) | Widely used for bromo- and iodopyridines. nih.gov |

| tert-Butyllithium (t-BuLi) | More reactive than n-BuLi; can be used for less reactive chlorides. harvard.edu |

| Lithium Diisopropylamide (LDA) | A non-nucleophilic base, useful for pyridines with sensitive functional groups. znaturforsch.comacs.org |

Following the halogen-metal exchange, the resulting pyridinyllithium species is trapped with a boronating agent to form the desired boronic acid or a boronate ester. nih.govarkat-usa.org Trialkyl borates, such as triisopropyl borate (B1201080), are commonly used for this purpose. arkat-usa.orgchemdad.com The initial product is a boronate ester, which is then hydrolyzed to the corresponding boronic acid.

Other boronating agents, such as tetraalkoxydiboron and dialkoxyhydroborane, have also been employed, particularly in transition metal-catalyzed processes. arkat-usa.org The choice of boronating agent can influence the stability and ease of purification of the final product. For instance, boronate esters are often more stable and easier to handle than the corresponding boronic acids. arkat-usa.org

Table 2: Common Boronating Agents

| Boronating Agent | Typical Use |

| Triisopropyl Borate | Reacts with organolithium intermediates to form boronate esters. arkat-usa.orgnih.gov |

| Tetraalkoxydiboron | Used in palladium-catalyzed borylation reactions. arkat-usa.org |

| Dialkoxyhydroborane | Another reagent for palladium-catalyzed borylation. arkat-usa.org |

Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.orgacs.org In this approach, a directing group on the pyridine ring guides a strong base to deprotonate the adjacent ortho position, creating a stabilized organometallic intermediate. harvard.eduacs.org This intermediate is then quenched with a boronating agent, such as triisopropyl borate, to introduce the boronic acid functionality. acs.org

This method is particularly advantageous as it avoids the often problematic isolation of pyridylboronic acids, which can be unstable. acs.orgacs.orgnih.gov The formyl group in this compound can potentially act as a directing group, although it can also be reactive towards the organometallic reagents used. Protecting the aldehyde functionality may be necessary.

Transition Metal-Catalyzed Borylation of Halopyridines

Transition metal-catalyzed methods, particularly those using palladium, have emerged as highly efficient and versatile routes for the synthesis of aryl and heteroarylboronic acids. arkat-usa.orgresearchgate.net These reactions typically involve the cross-coupling of a halopyridine with a diboron (B99234) reagent in the presence of a palladium catalyst and a ligand. researchgate.netbeilstein-journals.org

Palladium-catalyzed borylation offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to use a broader range of starting materials, including less reactive chloropyridines. researchgate.netnih.govnih.gov The reaction typically employs a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a palladium catalyst, often in combination with a phosphine (B1218219) ligand. nih.govnih.gov

The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. researchgate.net This methodology provides a direct route to boronate esters, which can be subsequently hydrolyzed to the corresponding boronic acids if needed. nih.gov

Table 3: Components of Palladium-Catalyzed Borylation

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | Facilitates the oxidative addition and reductive elimination steps. nih.govnih.gov |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boron moiety. beilstein-journals.orgnih.gov |

| Ligand | XPhos, Cy-JohnPhos | Stabilizes the palladium center and promotes the catalytic cycle. researchgate.net |

| Base | KOAc | Activates the diboron reagent. nih.gov |

Iridium- or Rhodium-Catalyzed C-H/C-F Borylation

Transition metal-catalyzed C-H activation and borylation have emerged as powerful tools for the direct functionalization of heteroaromatic compounds. Iridium- and rhodium-based catalysts are particularly effective for the borylation of pyridines, offering pathways to boronic esters that are precursors to boronic acids.

Iridium-Catalyzed Borylation: Iridium catalysts, often in conjunction with bidentate nitrogen or phosphine ligands, can facilitate the direct borylation of pyridine C-H bonds. The regioselectivity of this reaction is highly dependent on the steric and electronic nature of the substituents on the pyridine ring. For a substrate like 2-formylpyridine, the formyl group's electronic and coordinating properties can influence the site of borylation. Research on substituted pyridines has shown that catalyst-directing effects and steric hindrance play crucial roles in determining the isomeric products. For instance, in some substituted pyridines, borylation occurs at positions meta to the directing group. However, direct C-H borylation of a pyridine ring can be challenging due to potential catalyst inhibition by the pyridine nitrogen. The presence of a substituent at the 2-position can mitigate this inhibition and direct the borylation to other positions on the ring.

Rhodium-Catalyzed Borylation: Rhodium catalysts have also been employed for the C-H borylation of arenes and heteroarenes. Similar to iridium catalysis, the choice of ligands and reaction conditions is critical for achieving high yields and regioselectivity. While less common than iridium for pyridine C-H borylation, rhodium complexes offer alternative reactivity profiles that could be exploited for the synthesis of specific pyridinylboronic acid isomers.

Cycloaddition Reactions in Pyridinylboronic Acid Construction

Cycloaddition reactions provide a powerful alternative for constructing the pyridine ring itself, with the boronic acid functionality incorporated as part of one of the reactants. This approach allows for the synthesis of highly functionalized pyridines that may be difficult to access through direct functionalization of a pre-formed pyridine ring.

[4+2] Cycloaddition Reactions: The Diels-Alder reaction and related [4+2] cycloadditions are a cornerstone of cyclic compound synthesis. In the context of pyridinylboronic acids, a common strategy involves the reaction of a diene with a dienophile containing a boron moiety. For instance, alkynylboronates can serve as dienophiles in reactions with 1,2,4-triazines or other suitable dienes to afford pyridinylboronic esters after a subsequent elimination step. The regioselectivity of these cycloadditions is governed by the electronic properties and substitution patterns of the reacting partners. This methodology offers a convergent approach to complex pyridine structures.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires careful control of both chemoselectivity (differentiating between the aldehyde and other reactive sites) and regioselectivity (directing the borylation to the C-4 position).

A plausible synthetic route involves a halogen-metal exchange of a pre-functionalized pyridine. For example, starting from a 4-halopyridine derivative where the 2-position is either a protected formyl group or a precursor, a lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate, such as triisopropyl borate, can introduce the boronic ester group at the 4-position. Subsequent deprotection or conversion of the precursor group would then yield the desired this compound. The choice of protecting group for the formyl moiety is critical to prevent its reaction with the organolithium intermediate.

| Starting Material | Reagents | Key Transformation | Product |

| 4-Bromo-2-(diethoxymethyl)pyridine | 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. Acidic workup | Halogen-metal exchange and borylation | This compound |

| 4-Chloropyridine-2-carbaldehyde | 1. Protection of formyl group 2. Directed ortho-metalation or halogen dance 3. Borylation 4. Deprotection | Protection, directed metalation, borylation, deprotection | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Selection and Temperature Control

For syntheses involving organolithium intermediates, such as the halogen-metal exchange route, the choice of solvent and strict temperature control are paramount.

Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to stabilize the organolithium species. The coordinating ability of the solvent can influence the reactivity of the organometallic intermediate.

Temperature Control: These reactions are almost invariably conducted at low temperatures, typically -78 °C (dry ice/acetone (B3395972) bath), to prevent side reactions such as decomposition of the organolithium reagent and unwanted reactions with other functional groups. Precise temperature control is crucial for achieving high yields and minimizing the formation of impurities.

Additives and Ligands in Synthetic Protocols

In catalytic syntheses, such as iridium-catalyzed C-H borylation, additives and ligands play a pivotal role in modulating the catalyst's activity and selectivity.

Additives: In some catalytic cycles, bases or other additives are used to facilitate the regeneration of the active catalyst or to influence the reaction equilibrium.

Ligands: The choice of ligand is arguably the most critical factor in transition metal-catalyzed borylations. For iridium- and rhodium-based systems, bidentate nitrogen ligands (e.g., derivatives of 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) or phosphine ligands are commonly employed. The steric and electronic properties of the ligand directly impact the regioselectivity and efficiency of the C-H activation and borylation steps. For a substrate like 2-formylpyridine, a ligand that promotes selective activation of the C-H bond at the 4-position would be essential.

Scalable Synthetic Routes for this compound

Developing a scalable synthetic route for this compound is crucial for its application in industrial settings, such as in the large-scale manufacturing of pharmaceuticals. A scalable process must consider factors like cost of starting materials, safety of the reaction conditions, and ease of purification.

While detailed scalable syntheses for this specific compound are not widely published in academic literature, general principles for scaling up organometallic reactions would apply. This includes ensuring efficient heat transfer in large reactors, managing the addition of pyrophoric reagents like n-butyllithium safely, and developing robust workup and purification procedures that avoid chromatography, such as crystallization or precipitation. A patent for a related compound, 2-fluoropyridine-4-boronic acid, describes a process involving the reaction of 2-fluoropyridine (B1216828) with LDA and iodine, followed by further reaction and borylation, suggesting that multi-step sequences with carefully controlled conditions are feasible on a larger scale.

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a key reaction for this compound, enabling the formation of biaryl and heteroaryl structures. nih.govnih.gov This reaction typically involves the coupling of the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

This compound and its derivatives can be coupled with a range of organic electrophiles. The reactivity of the electrophile often follows the order of I > Br > Cl > OTf, where OTf represents a triflate group. libretexts.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Electrophile | Boronic Acid Derivative | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 | nih.gov |

| 4-bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 2-(4-methoxyphenyl)pyridine | 74 | nih.gov |

| 2-bromotoluene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 2-(o-tolyl)pyridine | 91 | nih.gov |

| 3-pyridyl triflate | Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 3-alkenylpyridine | Good to Excellent | nih.gov |

| Aryl Halides | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Arylated pyrimidines | Good | mdpi.com |

Note: This table presents a selection of reported coupling reactions and is not exhaustive. The specific this compound may exhibit different reactivity.

The choice of palladium catalyst and associated ligands is critical for the success of the Suzuki-Miyaura coupling. nih.gov The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst deactivation. For challenging substrates like 2-pyridylboronic acids, specialized ligands have been developed to promote efficient coupling. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov In some cases, ligand-free conditions have also been developed, potentially involving palladium nanoparticles. nih.gov The use of phosphite (B83602) or phosphine oxide-based ligands has also proven effective for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives. nih.gov

A significant challenge in the coupling of 2-pyridylboronic acids is their susceptibility to protodeborylation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine and boric acid. wikipedia.orgacs.org This decomposition pathway competes with the desired cross-coupling reaction and can significantly lower the yield. nih.gov

The rate of protodeborylation is highly dependent on the pH of the reaction medium. acs.org For 2-pyridylboronic acid, the zwitterionic form, which is prevalent at neutral pH, is particularly prone to rapid protodeborylation. wikipedia.orgacs.org

Several strategies have been developed to mitigate protodeborylation:

Use of Boronic Acid Derivatives: Stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates can be used. wikipedia.org These act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and favoring the cross-coupling pathway. nih.gov

pH Control: Adjusting the pH of the reaction away from neutral can suppress the formation of the reactive zwitterionic intermediate. acs.org

Catalyst and Ligand Design: Highly active catalysts and specific ligands can accelerate the rate of cross-coupling to outcompete protodeborylation. nih.govwikipedia.org

Additives: The addition of copper salts has been shown to stabilize 2-pyridinyl boronic acids. researchgate.net

While the Suzuki-Miyaura coupling is prominent, this compound and its derivatives can potentially participate in other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org While direct participation of the boronic acid is not the standard, the corresponding halide (e.g., 4-halo-2-formylpyridine) could undergo Sonogashira coupling. organic-chemistry.orgnih.govorganic-chemistry.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. The pyridyl moiety could be introduced via a Heck reaction of a suitable halide.

C-N Coupling (Buchwald-Hartwig Amination): This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The pyridyl group could be part of either the halide or the amine component. The development of specialized palladium catalysts and ligands has been crucial for the success of these amination reactions. youtube.com

Suzuki-Miyaura Coupling: A Cornerstone Reaction for this compound

Involvement in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. Boronic acids are known to participate in various MCRs, such as the Petasis reaction (a boronic acid Mannich reaction). researchgate.net

Recent research has demonstrated the use of an Ugi four-component reaction (Ugi-4CR) to synthesize bis-boronic acid compounds for the detection of sialic acid. rsc.org This highlights the potential for incorporating this compound into MCRs to rapidly generate libraries of complex pyridine-containing molecules. The aldehyde functionality of this compound makes it a suitable candidate for reactions like the Ugi-4CR, where an aldehyde is a key component.

Petasis Borono-Mannich Reaction Initiated by the Formyl Moiety of this compound

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines. wikipedia.orgorganic-chemistry.org In the context of this compound, the formyl group serves as the carbonyl component, initiating the reaction.

The reaction proceeds through the formation of an aminol intermediate from the addition of an amine to the formyl group of this compound. This intermediate then coordinates with the boronic acid, which subsequently collapses to an imine and a boronate. The nucleophilic addition of the organic group from the boronate to the imine furnishes the final amine product. youtube.com A key advantage of the PBM reaction is the irreversible nature of the final addition step, which often leads to higher yields compared to the classic Mannich reaction. organic-chemistry.org

The versatility of the PBM reaction allows for the use of a wide range of amines, including secondary amines, sterically hindered primary amines, hydrazines, and anilines. organic-chemistry.orgnih.gov This, combined with the diverse array of available organoboronic acids, enables the rapid generation of a library of complex and highly functionalized amine derivatives. nih.gov For instance, the use of α-hydroxy aldehydes as substrates leads to the stereoselective formation of anti-β-amino alcohols. wikipedia.org

Development of Novel Tandem and Cascade Transformations

The unique arrangement of functional groups in this compound makes it an ideal substrate for the development of novel tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

For example, a four-component Petasis reaction has been developed using α-hydroxy aldehydes, hydrazides, and two different boronic acids. nih.gov The reaction initiates with a standard three-component Petasis reaction, followed by condensation with the second boronic acid to form bicyclic dioxadiazaborocines. nih.gov This demonstrates the potential for creating complex heterocyclic scaffolds in a single operation.

Furthermore, the formyl group can be leveraged in organocatalytic formylation reactions. A novel strategy for the formylation of boronic acids has been developed using glyoxylic acid and N-alkylaniline derivatives as catalysts. researchgate.net This process is operationally simple and allows for the synthesis of a wide range of structurally diverse aryl, heteroaryl, and α,β-unsaturated aldehydes. researchgate.net

Intramolecular Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by intramolecular interactions between its constituent functional groups. These non-covalent interactions can pre-organize the molecule for a specific reaction pathway, leading to enhanced reactivity and selectivity.

Boron-Nitrogen (B-N) Coordination and its Consequences

A key intramolecular interaction in this compound is the coordination between the lone pair of the pyridine nitrogen and the empty p-orbital of the boron atom. uni-giessen.de This B-N coordination has several important consequences for the molecule's reactivity.

The formation of this dative bond can modulate the electronic properties of both the pyridine ring and the boronic acid moiety. researchgate.netresearchgate.net This interaction can influence the Lewis acidity of the boron center and the nucleophilicity of the nitrogen atom. uni-giessen.de In the context of catalysis, this reversible coordination can be exploited to control the outcome of reactions. uni-giessen.de For instance, in certain reactions, the B-N interaction can bring the reacting partners into close proximity, facilitating the desired transformation.

The strength of the B-N coordination can be influenced by the substituents on the pyridine ring and the nature of the boronic acid derivative. mdpi.com This interplay of electronic and steric factors allows for the fine-tuning of the molecule's reactivity.

Boron-Oxygen (B-O) Coordination and Aldehyde Activation within the Compound

In addition to B-N coordination, intramolecular coordination between the boron atom and the oxygen of the formyl group can also occur. This B-O interaction can play a crucial role in activating the aldehyde group towards nucleophilic attack.

By coordinating to the formyl oxygen, the boron atom acts as a Lewis acid, withdrawing electron density from the carbonyl carbon and making it more electrophilic. This activation can facilitate reactions that would otherwise require harsh conditions or external catalysts. The interplay between B-N and B-O coordination can create a complex equilibrium of different conformational isomers, each with its own distinct reactivity profile. nih.gov

Dearomatization Reactions of the Pyridine Ring Facilitated by the Boronic Acid Group

The dearomatization of pyridines is a powerful strategy for the synthesis of saturated N-heterocycles, which are prevalent in natural products and pharmaceuticals. mdpi.com The boronic acid group in this compound can facilitate the dearomatization of the pyridine ring by participating in transition metal-catalyzed processes.

Catalytic Asymmetric Dearomatization of Pyridinium (B92312) Salts

One of the most common strategies for pyridine dearomatization involves the activation of the pyridine ring as a pyridinium salt. mdpi.commdpi.com The increased electrophilicity of the pyridinium ion makes it susceptible to nucleophilic attack.

In this context, the boronic acid moiety of this compound can act as a nucleophile in rhodium-catalyzed dearomatization reactions. acs.orgnih.gov The use of chiral ligands, such as BINAP, in conjunction with a rhodium catalyst allows for the enantioselective addition of the boronic acid to the pyridinium salt, leading to the formation of chiral dihydropyridines. acs.orgnih.gov These dihydropyridines can then be further transformed into valuable tetrahydropyridines and piperidines. nih.gov

The regioselectivity of the dearomatization (i.e., addition at the C2, C4, or C6 position) can be controlled by the choice of catalyst and ligands. nih.gov For example, while Rh/BINAP systems often favor C6 addition, other phosphine ligands like Bobphos and QuinoxP* can direct the addition to the C2 position. nih.gov The reaction conditions, including solvent and temperature, also play a significant role in determining the yield and selectivity of the dearomatization process. nih.gov

Regioselective Functionalization of Dihydropyridine (B1217469) Intermediates

The regioselective functionalization of dihydropyridine intermediates represents a significant area of synthetic chemistry, particularly given the prevalence of the dihydropyridine scaffold in pharmaceutically active compounds. nih.govnih.gov The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. nih.govrsc.org The aldehyde component becomes the substituent at the 4-position of the resulting dihydropyridine ring.

While various aldehydes are utilized in such syntheses, specific literature detailing the use of this compound for the functionalization of dihydropyridine intermediates is not extensively available, suggesting this may be an area for future research. In principle, the aldehyde group of this compound could participate in a Hantzsch-like reaction, introducing both the pyridine and boronic acid functionalities into the final product. nih.gov The development of catalytic, enantioselective methods for Hantzsch synthesis continues to be a priority in medicinal chemistry to access specific stereoisomers with distinct biological activities. nih.govresearchgate.net The functionalization of the dihydropyridine core is crucial for modulating its activity, for instance, as selective calcium channel blockers. nih.govchapman.edunih.gov

Bioconjugation Chemistry Mediated by this compound

This compound belongs to a class of ortho-carbonyl arylboronic acids that have emerged as powerful reagents in bioconjugation chemistry. researchgate.netmdpi.com These molecules are bifunctional, containing both a reactive carbonyl group (aldehyde) and a boronic acid moiety on the same scaffold. researchgate.net This unique arrangement unlocks versatile reactivity profiles for covalently modifying biomolecules such as proteins and peptides under physiological conditions. researchgate.netchapman.edu The boronic acid, positioned ortho to the formyl group, plays a crucial role in accelerating the condensation reaction of the aldehyde with various nucleophiles and thermodynamically stabilizing the resulting linkage. researchgate.netmdpi.com This dual-purpose functionality allows for the rapid and selective labeling of biological targets.

Mechanism of Aldehyde Activation and Cysteine Bioconjugation

The presence of the ortho-boronic acid group dramatically accelerates the reactivity of the aldehyde towards specific nucleophiles, most notably the 1,2-aminothiol moiety of an N-terminal cysteine residue. researchgate.netmdpi.com The reaction of this compound with an N-terminal cysteine proceeds rapidly under mild aqueous conditions (pH 7.0-7.4) to form a highly stable boronated thiazolidine (B150603) (a type of thiazolidino boronate, or TzB). researchgate.netmdpi.com

The mechanism involves several key steps:

Iminoboronate Formation : The reaction begins with the condensation of the aldehyde and the amine of the cysteine to form a transient imine. The adjacent boronic acid activates this imine intermediate. mdpi.com

Intramolecular Cyclization : The boronic acid's activation of the imine group promotes the subsequent nucleophilic attack by the cysteine's thiol group onto the imine carbon, leading to the formation of the five-membered thiazolidine ring. mdpi.com

Stabilization : The final product is significantly stabilized through the formation of a dative N-B bond, creating a stable bicyclic structure. mdpi.com This chelate effect contributes to the high stability of the conjugate. mdpi.com

This boronic acid-mediated activation results in exceptionally fast reaction kinetics. Kinetic studies have shown that the conjugation of 2-formylphenylboronic acid (2-FPBA), a close analog, with cysteine proceeds with rate constants exceeding 1000 M⁻¹s⁻¹, which is orders of magnitude faster than the reaction with an unsubstituted benzaldehyde (B42025) that can take days to proceed. researchgate.netmdpi.com

Table 1: Kinetic Comparison of Aldehyde Conjugation with Cysteine

| Reactant | Rate Constant (k) | Conditions | Reference |

| 2-Formylphenylboronic Acid (2-FPBA) | >10³ M⁻¹s⁻¹ | Physiological pH | researchgate.net |

| 2-Formyl benzeno boronic acid (2FBBA) | 2.38 ± 0.23 × 10² M⁻¹s⁻¹ | pH 7.4, 23 °C | mdpi.com |

| Unsubstituted Benzaldehyde | Very slow (takes days) | Acidic conditions | researchgate.net |

Iminoboronate Chemistry and its Application in Biomacromolecular Modification

The chemistry of this compound extends beyond cysteine modification to the formation of iminoboronates with a variety of other biological nucleophiles. nih.govresearchgate.net Iminoboronates are formed from the reaction of the ortho-formyl boronic acid with amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide. nih.gov

A key feature of iminoboronate chemistry is the dynamic and reversible nature of the resulting covalent bond. nih.govresearchgate.net The ortho-boronic acid substituent serves a dual role: it accelerates the formation of the imine and stabilizes the product through a dative B-N interaction, yet the bond remains kinetically labile and susceptible to hydrolysis or exchange reactions. nih.govresearchgate.net This reversibility allows for dynamic covalent labeling of proteins and other biomacromolecules. researchgate.net

The stability and reactivity of the resulting conjugate depend on the nucleophile used:

Primary Amines (e.g., Lysine) : Form simple iminoboronates that are highly dynamic and reversible, enabling applications as reversible covalent probes. nih.govresearchgate.net

N-terminal Cysteine : Forms a very stable thiazolidino boronate (TzB) complex that is stable for hours. researchgate.net

1,2-Diaminopropionic Acid (Dap) : Reacts to form an imidazolidino boronate (IzB) complex, which is less stable than the TzB analog and dissociates on the timescale of seconds. researchgate.net

Hydrazides and Alkoxyamines : React rapidly to form hydrazones and oximes, respectively, which can be designed to cyclize into more stable diazaborine (B1195285) structures. rsc.orgresearchgate.net These linkages are often more resistant to hydrolysis. rsc.org

This tunable reactivity makes iminoboronate chemistry a versatile tool for various applications in chemical biology, from creating reversible inhibitors and probes to the stable modification of proteins and peptides for therapeutic or diagnostic purposes. researchgate.netresearchgate.net

Table 2: Linkages Formed by this compound Analogs with Different Nucleophiles

| Nucleophile | Linkage Type | Resulting Structure | Stability/Reversibility | Reference |

| N-terminal Cysteine | Thiazolidino boronate | TzB complex | High stability, stable for hours | researchgate.net |

| Primary Amine (e.g., Lysine) | Iminoboronate | Simple Iminoboronate | Dynamic, readily reversible | nih.govresearchgate.net |

| 1,2-Diaminopropionic Acid | Imidazolidino boronate | IzB complex | Reversible, dissociates in seconds | researchgate.net |

| Hydrazide | Hydrazone / Diazaborine | Diazaborine (after cyclization) | Can form highly stable linkages | rsc.orgresearchgate.net |

Academic Applications of 2 Formylpyridin 4 Yl Boronic Acid in Advanced Synthesis and Chemical Biology

Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of the formyl and boronic acid groups on the pyridine (B92270) ring makes (2-Formylpyridin-4-yl)boronic acid a powerful tool for synthetic chemists. It serves as a linchpin in the construction of a variety of intricate organic structures.

Construction of Substituted Pyridines and Pyridine-Derived Heterocycles

The pyridine motif is a ubiquitous feature in many biologically active molecules. nih.gov The development of mild and efficient methods for the synthesis of substituted pyridines is, therefore, a significant area of research. nih.gov this compound provides a valuable entry point for the elaboration of the pyridine core. The aldehyde functionality can undergo a multitude of reactions, including condensations, additions, and multicomponent reactions, to introduce diverse substituents at the 2-position. For instance, it can be a key component in cascade reactions that lead to highly substituted pyridines. nih.gov One such method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation to afford polysubstituted pyridines in good yields. nih.gov

The boronic acid group, on the other hand, is a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. The combination of these two reactive sites on a single molecule offers a modular approach to synthesizing a vast library of substituted pyridines with varied and well-defined substitution patterns.

Synthesis of Biaryls and Heterobiaryls

Biaryl and heterobiaryl structures are recognized as "privileged structures" in medicinal chemistry, as they are found in a significant percentage of drugs currently on the market or in late-stage clinical trials. mdpi.com These motifs are key features in numerous natural products and therapeutic agents. mdpi.comgrafiati.com The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryls. researchgate.net

This compound is an ideal coupling partner in these reactions. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling with a variety of aryl and heteroaryl halides or triflates, leading to the formation of a C-C bond and the construction of the biaryl or heterobiaryl framework. The presence of the formyl group on the pyridine ring adds another layer of synthetic utility, allowing for subsequent modifications to the resulting biaryl structure. This dual functionality makes it a valuable reagent for creating complex molecules with potential applications in drug discovery and materials science.

Recent advancements have also explored greener alternatives for biaryl synthesis, such as copper(I)-exchanged zeolite-catalyzed homocoupling of aryl boronic acids, which can be performed under mild conditions. mdpi.com

Formation of Advanced Materials Precursors (e.g., Conjugated Oligoarylene Systems)

Conjugated oligoarylene systems are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of well-defined conjugated oligomers often relies on iterative cross-coupling reactions.

The bifunctional nature of this compound makes it an excellent monomer for the construction of such conjugated systems. The boronic acid can be utilized in a Suzuki-Miyaura coupling to extend the aromatic system, while the aldehyde group can be transformed into other functionalities or used to link different oligomeric chains. This allows for the precise control over the structure and properties of the resulting conjugated materials. For example, the formyl group can be converted to a vinyl group, which can then participate in further polymerization or cross-coupling reactions, leading to the formation of extended π-conjugated systems.

Reagent in Medicinal Chemistry Research

The unique reactivity and structural features of this compound have also been harnessed in the field of medicinal chemistry for the discovery and development of new therapeutic agents and research tools.

Synthesis of Potentially Biologically Active Compounds

Boronic acids and their derivatives have gained significant attention in medicinal chemistry, a trend that was bolstered by the approval of the proteasome inhibitor bortezomib. nih.govnih.gov These compounds have been investigated for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.gov The introduction of a boronic acid group can modify the selectivity, physicochemical, and pharmacokinetic properties of a molecule, often leading to improved biological activity. nih.gov

This compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic value. The formyl group can be readily transformed into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, through standard synthetic methodologies. These transformations, combined with the cross-coupling capabilities of the boronic acid, allow for the creation of a diverse range of molecules for biological screening. For instance, the formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, which are common pharmacophores in many drug molecules.

Table 1: Examples of Biologically Active Boron-Containing Scaffolds Synthesized from Boronic Acid Precursors

| Scaffold | Synthetic Approach | Potential Biological Activity |

| Peptidyl boronates/boronic acids | Incorporation of α- and β-aminoboronic acids | Various biological activities nih.gov |

| Benzoxaboroles | Intramolecular dehydration of o-(hydroxymethyl)phenylboronic acids | Antibacterial, antifungal, antitrypanosomal nih.govscispace.com |

| Benzodiazaborines | Condensation of ortho-formylphenylboronic acids with thiosemicarbazide | Antifungal scispace.com |

Application in Targeted Chemical Modifications for Research Probes

Chemical probes are essential tools for studying biological processes in both fundamental and applied research. nih.gov These probes typically consist of a ligand that binds to a protein of interest, a reporter group for detection, and a reactive group for covalent attachment. nih.gov The selection of the reactive group is crucial for the success of a chemical probe. nih.gov

This compound and its derivatives have been utilized in the development of novel chemical probes. The formyl group can react with specific functionalities on a protein, such as a hydrazine (B178648) or an alkoxyamine, to form a stable covalent linkage. The boronic acid moiety can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, through a cross-coupling reaction. This modular approach allows for the rapid and efficient synthesis of a variety of chemical probes for studying protein function and localization.

A notable application involves the use of 2-formylphenylboronic acids in forming iminoboronate linkages with hydrazide-functionalized ligands. nih.gov This chemistry is rapid and reversible, enabling the selective labeling of proteins and subsequent detection through ligand-fluorophore exchange. nih.gov This methodology, which leverages the modularity of iminoboronate formation, can significantly accelerate the process of identifying new and effective chemical probes. nih.gov

Catalytic Applications and Ligand Design with this compound Derivatives

This compound and its derivatives are emerging as versatile building blocks in the fields of catalysis and ligand design. The inherent functionalities of this compound, namely the pyridine ring, the formyl group, and the boronic acid moiety, provide multiple avenues for its application in advanced chemical synthesis. These functional groups can be independently or collectively harnessed to create novel ligands for transition metal catalysis, to act as an organocatalyst, or to be modified into chiral catalysts for asymmetric transformations.

Development of Palladium Complexes and their Catalytic Properties

The structural motif of this compound is highly amenable to the design of ligands for palladium-catalyzed cross-coupling reactions. The pyridine nitrogen and the formyl group can act as a bidentate chelate system to coordinate with a palladium center, forming stable complexes. These complexes can serve as pre-catalysts in a variety of transformations.

While direct studies on palladium complexes of this compound as ligands are not extensively documented, the principles of ligand design suggest their potential. For instance, palladium complexes with pincer-type ligands, which often feature a central pyridine ring, have shown significant catalytic activity in cross-coupling reactions. The derivatization of the formyl group in this compound, for example, through condensation with amines, can lead to a variety of Schiff base ligands. These ligands can then be used to form highly active palladium catalysts.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd-Indolyl Complex | K₂CO₃ | Toluene | 70 | 98 |

| 2 | 4-Bromoanisole | Pd-Indolyl Complex | K₂CO₃ | Toluene | 70 | Low |

| 3 | 4-Chloroacetophenone | Pd-Indolyl Complex | K₂CO₃ | Toluene | 70 | Trace |

| 4 | 4-Bromoacetophenone | Bis(imino)pyridine Pd(II) | K₂CO₃ | DMA | 100 | 97 |

| 5 | 4-Bromoanisole | Bis(imino)pyridine Pd(II) | K₂CO₃ | DMA | 100 | 90 |

| 6 | 3-Bromopyridine | Bis(imino)pyridine Pd(II) | K₂CO₃ | DMA | 100 | 67-90 |

Data inferred from studies on related palladium complexes with pyridine-containing ligands. nih.govelectronicsandbooks.commdpi.com

The boronic acid group on the ligand could also play a role in the catalytic cycle, potentially influencing the transmetalation step of the Suzuki-Miyaura reaction. rsc.org Furthermore, the electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn can modulate the catalytic activity of the corresponding palladium complex.

Boronic Acid Catalysis in Organic Transformations

Beyond their role in metal-catalyzed reactions, boronic acids themselves can function as organocatalysts. nih.gov This catalytic activity stems from the Lewis acidic nature of the boron atom and its ability to reversibly form covalent bonds with hydroxyl groups. nih.gov this compound, with its electron-withdrawing formyl group and pyridine ring, is expected to possess enhanced Lewis acidity, making it a promising candidate for boronic acid catalysis.

Boronic acid catalysis has been successfully applied to a range of organic transformations, including amidation, esterification, and aldol (B89426) reactions. The general mechanism involves the activation of a carboxylic acid or an alcohol through the formation of a boronate intermediate. For example, in an amidation reaction, the boronic acid catalyst activates the carboxylic acid, facilitating the nucleophilic attack of an amine.

While specific applications of this compound as a catalyst are still under exploration, its structural features suggest its potential in reactions such as the direct formylation of amines or alcohols. The formyl group could also participate in the catalytic cycle, potentially leading to novel reactivity.

The table below showcases common organic transformations that can be catalyzed by boronic acids.

| Reaction Type | Reactants | Product | Catalyst |

| Amidation | Carboxylic Acid, Amine | Amide | Arylboronic Acid |

| Esterification | Carboxylic Acid, Alcohol | Ester | Arylboronic Acid |

| Aldol Reaction | Aldehyde, Ketone | β-Hydroxy Ketone | Arylboronic Acid |

| Petasis Reaction | Amine, Aldehyde, Vinyl/Aryl Boronic Acid | Allylic Amine | Boronic Acid |

This table represents general boronic acid-catalyzed transformations. nih.govresearchgate.net

Chiral Catalysis with Modified this compound Structures

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. The scaffold of this compound provides an excellent starting point for the design of novel chiral catalysts. By introducing chiral auxiliaries or creating inherently chiral structures from this building block, it is possible to develop catalysts for a variety of enantioselective reactions.

One common strategy involves the reaction of the formyl group with a chiral amine or alcohol to generate a chiral Schiff base or acetal. This new chiral ligand can then be used to form a chiral metal complex, for example with rhodium or palladium, for asymmetric catalysis. organic-chemistry.orgnih.gov Such catalysts have been successfully employed in asymmetric hydrogenations, conjugate additions, and allylic alkylations. organic-chemistry.org

Another approach is to synthesize axially chiral biaryl structures where one of the aryl components is derived from this compound. These atropisomeric ligands, such as BINAP or its analogues, have proven to be highly effective in a wide range of asymmetric transformations. nih.gov

Furthermore, chiral boronic acids themselves can act as chiral Lewis acid catalysts. nih.govresearchgate.net Modification of the boronic acid moiety of this compound with a chiral diol can generate a chiral boronate ester, which can then catalyze reactions with high enantioselectivity. nih.gov

The table below lists some examples of asymmetric reactions where chiral ligands and catalysts derived from pyridine and boronic acid precursors have been successfully applied.

| Asymmetric Reaction | Chiral Catalyst/Ligand Type | Metal | Achieved Enantioselectivity (ee) |

| 1,4-Addition of Arylboronic Acids | Chiral Phosphine-Olefin | Rhodium | Up to 99% |

| Hydrogenation | C₂-Symmetric Diphosphines (e.g., DiPAMP) | Rhodium | High |

| Desymmetrization of Diols | C₂-Symmetric Chiral Borinic Acid | - | High |

| Diels-Alder Reaction | Helical Chiral Pyridine N-Oxide | - | Good to High |

| Alkylative Desymmetrization | Axially Chiral Borinic Acid | - | High |

Data is based on studies of various chiral catalysts with structural similarities to potential derivatives of this compound. organic-chemistry.orgnih.govnih.govnih.govmiami.edu

Contributions of 2 Formylpyridin 4 Yl Boronic Acid to Supramolecular Chemistry and Materials Science

Metallosupramolecular Structures Utilizing the Pyridyl and Formyl Moieties

The pyridyl nitrogen and the formyl group of (2-Formylpyridin-4-yl)boronic acid provide ideal sites for coordination with metal ions, enabling the construction of intricate metallosupramolecular architectures. rsc.org

The formyl group of this compound can be readily converted into a Schiff base (imine) by reaction with a primary amine. This new ligand, possessing both a pyridyl and an imine nitrogen donor, can then participate in self-assembly processes with metal ions to form discrete coordination cages. The geometry of the ligand and the coordination preference of the metal ion dictate the final structure of the assembly.

For example, ligands containing 2-formylpyridine derivatives have been used to construct complex cages, including homobimetallic and heterobimetallic structures. nih.gov The use of ditopic ligands with terminal pyridyl groups is a well-established strategy for creating large coordination cages, although 3- and 4-pyridyl derivatives can lead to different structural outcomes due to their varied coordination vectors. nih.gov The combination of metal ions and organic ligands containing pyridyl groups has led to a vast array of cages with diverse sizes and complexities. researchgate.netacs.org

The cavities within metallosupramolecular cages can encapsulate guest molecules, leading to applications in sensing, catalysis, and stabilization of reactive species. The properties of the cage, such as the hydrophobicity of its interior and the nature of its portals, determine its guest-binding capabilities.

Coordination cages built with pyridyl-containing ligands have been shown to encapsulate a range of guests, from small anions to large molecules like fullerenes. nih.govacs.org The study of host-guest interactions is crucial for understanding molecular recognition processes. nih.govkb.se The exchange of solvent molecules within the cavities of coordination networks can even induce reversible transformations between crystalline and amorphous states. rsc.org By incorporating this compound into such systems, the boronic acid moiety could be positioned within the cavity or on the exterior, potentially acting as an additional recognition site or a reactive handle for further functionalization.

| Host System Type | Ligand/Building Block Example | Guest Molecule(s) | Application/Finding | Reference |

| Pd₆L₁₂ Cage | Fe(II) clathrochelate with 3-pyridyl groups | BF₄⁻, BPh₄⁻ | Anion binding, modulation of steric bulk | nih.gov |

| Pd₂L₄ Cage | Pyridine-based ligands with phthalimide (B116566) joints | C₆₀, C₇₀ Fullerenes | Selective fullerene encapsulation | acs.org |

| Ni(II) Network | Pyridine-2,5-dicarboxylate, di-2-pyridyl ketone | Water, Methanol (B129727), Ethanol, Isopropanol | Reversible crystal-to-amorphous transformations | rsc.org |

Functional Materials Design: Chemosensors and Redox-Driven Switches

The unique combination of functional groups in this compound makes it an excellent candidate for the design of functional materials that can sense specific analytes or switch their properties in response to external stimuli.

The boronic acid group is widely recognized for its ability to reversibly bind with cis-diols, a feature that forms the basis of many chemosensors for carbohydrates. rsc.org In a typical sensor design, the binding event at the boronic acid site must be transduced into a measurable signal, often optical (colorimetric or fluorescent) or electrochemical. A sophisticated sensor ensemble using 2-formylphenylboronic acid has been reported for detecting the enantiomeric purity of chiral hydroxylamines. nih.gov The pyridyl and formyl groups in this compound can act as part of the signaling unit. For instance, the pyridinium (B92312) cation, formed by protonation or quaternization, can act as an electron acceptor, and its electronic properties can be modulated by the binding of a diol to the boronic acid, leading to a change in fluorescence.

Furthermore, the pyridyl moiety can be integrated into redox-active systems. For example, ferrocene-containing boronic acids have been used for the electrochemical detection of diols. nih.gov The redox potential of such a molecule can be altered upon guest binding, providing a mechanism for a redox-driven switch. While specific examples utilizing this compound are not prominent, the fundamental principles derived from analogous systems strongly suggest its potential in creating novel chemosensors and redox-responsive materials.

Computational and Theoretical Studies on 2 Formylpyridin 4 Yl Boronic Acid

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are the primary tools for investigating the electronic properties of molecules like (2-Formylpyridin-4-yl)boronic acid. Such studies would typically calculate key parameters to understand the molecule's stability and intrinsic properties.

A theoretical investigation would involve geometry optimization to find the most stable three-dimensional structure. From this, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) would be determined. The MEP, for instance, would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electrophilic nature of the boron atom and the nucleophilic character of the pyridine (B92270) nitrogen and formyl oxygen.

For related pyridine-boronic acids, DFT calculations have been used to analyze the stability of dimers formed through hydrogen bonds between the boronic acid groups. rsc.orgresearchgate.netrsc.org These studies provide insights into the fundamental interactions governing their solid-state structures.

Table 1: Representative Calculated Properties for a Pyridine-Boronic Acid Analog (Note: This data is illustrative and based on general knowledge of similar compounds, not specific to this compound)

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3-5 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 2-5 Debye | Measures the overall polarity of the molecule. |

| Charge on Boron Atom | +0.5 to +1.0 e | Quantifies the Lewis acidity of the boronic acid group. |

Mechanistic Elucidation of Reactivity via Computational Modeling

Computational modeling is crucial for understanding the reaction mechanisms of boronic acids. For this compound, this would involve modeling its key reactions, such as the formation of boronate esters with diols or its participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

DFT calculations can map the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. This provides a quantitative understanding of reaction kinetics and selectivity. For example, modeling the interaction with a diol would elucidate the stepwise process of covalent bond formation and the associated energy changes, explaining why these interactions are reversible and pH-dependent. The presence of the electron-withdrawing formyl group and the pyridine ring is expected to influence the Lewis acidity of the boron center, a key factor in its reactivity. nih.gov

Molecular Recognition and Intermolecular Interaction Analysis

This compound is designed for molecular recognition, primarily through the reversible covalent bonding of its boronic acid moiety with diols, which are common in saccharides and glycoproteins. nih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to study these recognition events.

Molecular docking would predict the preferred binding orientation of the molecule within a target protein's active site. Following docking, MD simulations can be run to observe the dynamic behavior of the complex over time, providing insights into the stability of the interaction and the specific intermolecular forces involved, such as hydrogen bonds and van der Waals forces. semanticscholar.orgnih.gov

Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density to characterize the nature and strength of specific intermolecular bonds, such as the hydrogen bonds formed in dimers or with biological targets. rsc.orgresearchgate.netrsc.org

Design and Prediction of Novel Derivates and Their Properties

Computational chemistry plays a pivotal role in the rational design of novel derivatives with enhanced properties. Starting with the scaffold of this compound, new molecules can be designed in silico by modifying functional groups. For instance, the formyl group could be converted to other functionalities to explore different binding interactions or to tune the electronic properties of the molecule.

Computational screening, including molecular docking against therapeutic targets like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is a known target for some boronic acids, could be used to predict the binding affinity of a library of virtual derivatives. nih.govbohrium.comnih.gov This allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural features with biological activity, further guiding the design of more potent and selective molecules.

Analytical and Spectroscopic Characterization Methodologies for 2 Formylpyridin 4 Yl Boronic Acid and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy of (2-Formylpyridin-4-yl)boronic acid is expected to reveal characteristic signals for the protons on the pyridine (B92270) ring and the formyl group. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing nature of both the boronic acid and the formyl group.

Based on analogous structures like pyridine-4-boronic acid and 2-formylpyridines, the following proton signals can be anticipated. The proton on the carbon adjacent to both the nitrogen and the formyl group (at position 3) would likely appear at a downfield chemical shift. The protons at positions 5 and 6 would also exhibit distinct signals, with their exact positions and coupling patterns determined by their relationships to each other and the surrounding functional groups. The aldehyde proton of the formyl group is expected to produce a singlet at a significantly downfield region, typically between 9 and 10 ppm. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, making them difficult to observe or appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.0 - 10.0 | Singlet |

| Pyridine-H (position 3) | 8.5 - 9.0 | Doublet |

| Pyridine-H (position 5) | 8.0 - 8.5 | Doublet |

| Pyridine-H (position 6) | 7.5 - 8.0 | Doublet of doublets |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms in the pyridine ring and the formyl carbon.

The carbon of the formyl group (C=O) is anticipated to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbon atom attached to the boronic acid group (C-B) can be challenging to observe. This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B and ¹⁰B), which can lead to significant broadening of the carbon signal, sometimes to the point of it being indistinguishable from the baseline thermofisher.com. The other carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the positions of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Formyl) | 190 - 200 |

| C-B (ipso-carbon) | 130 - 140 (often broad) |

Note: These are predicted values. The signal for the carbon attached to boron is often difficult to detect. thermofisher.com

Diffusion-Ordered Spectroscopy (DOSY NMR) is a powerful technique for analyzing mixtures and studying intermolecular interactions. It separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape.

For a pure sample of this compound under conditions where it exists as a single species, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient. This technique is particularly valuable for studying the formation of adducts. When this compound forms an adduct with another molecule, the resulting complex will be larger and diffuse more slowly than the individual components. This change in diffusion coefficient can be readily observed in the DOSY spectrum, providing clear evidence of adduct formation and allowing for the determination of the stoichiometry of the complex.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ or adducts with anions from the solvent (e.g., [M+Cl]⁻) might be detected. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the determination of the elemental composition with high accuracy.

When this compound forms adducts, for instance with diols, ESI-MS can be used to detect the resulting boronate esters. These adducts would appear at a mass corresponding to the sum of the masses of the boronic acid and the diol minus the mass of two water molecules.

Table 3: Expected ESI-MS Data for this compound

| Ion | Expected m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 151.05 | Positive |

| [M-H]⁻ | 149.04 | Negative |

Note: The expected m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often participating in hydrogen bonding. The C=O stretching vibration of the formyl group will give rise to a sharp, intense band typically around 1700 cm⁻¹. The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) will appear in the 1400-1600 cm⁻¹ range.

Upon adduct formation, such as the reaction with a diol to form a cyclic boronate ester, significant changes in the IR spectrum would be observed. The broad O-H stretching band of the boronic acid would diminish or disappear, and new C-O stretching bands characteristic of the boronate ester would appear.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| C=O Stretch (Formyl) | ~1700 | Strong, Sharp |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Elucidation of Complexes and Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not prominently reported in the reviewed literature, analysis of related arylboronic acids and pyridine derivatives provides significant insight into its expected structural characteristics.

Arylboronic acids commonly form dimeric structures in the solid state through intermolecular hydrogen bonds between their boronic acid moieties. These dimers can further assemble into extended networks or ribbons. The planarity of the molecule is a key feature, although substituents on the aromatic ring can influence the torsion angle between the boronic acid group and the pyridine ring. For instance, in 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the benzene (B151609) ring plane. nih.gov In ortho-substituted phenylboronic acids, steric hindrance can cause more significant distortions.

The crystal structure of a derivative, pyridine-4-boronic acid methyl ester, has been determined in a complex with nickel(II) dithiooxalate, [HNC₅H₄B(OH)(OCH₃)-4]₂[Ni(S₂C₂O₂)₂]. dergipark.org.tr In this compound, the pyridine nitrogen is protonated, and the boronic acid is esterified. The complex crystallizes in the monoclinic P2₁/n space group and exhibits a three-dimensional network stabilized by N-H···O, O-H···O, and C-H···O hydrogen bonds. dergipark.org.tr The study of such derivatives is crucial for understanding the intermolecular interactions and packing arrangements that this compound might adopt in its crystalline form or in co-crystals. nsf.gov The presence of the formyl group at the 2-position introduces an additional hydrogen bond acceptor, which could lead to unique packing motifs compared to simpler pyridinylboronic acids.

Table 1: Crystallographic Data for a Pyridine-4-boronic Acid Derivative Complex This table presents data for [HNC₅H₄B(OH)(OCH₃)-4]₂[Ni(S₂C₂O₂)₂] as an illustrative example of a related derivative.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈B₂N₂NiO₈S₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not provided |

| b (Å) | Value not provided |

| c (Å) | Value not provided |

| α (°) | 90 |

| β (°) | Value not provided |

| γ (°) | 90 |

| Reference | dergipark.org.tr |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the isolation and purity assessment of boronic acids and their derivatives, which are often synthesized via complex reactions like the Suzuki-Miyaura coupling. nih.gov The purification of this compound and its adducts relies on various chromatographic techniques, chosen based on the polarity and stability of the compound.

Column Chromatography is a standard method for purifying boronic acids. Silica gel is a common stationary phase, though its acidic nature can sometimes cause degradation or streaking, especially with pyridine-containing compounds. researchgate.netchemicalforums.com In such cases, neutral alumina (B75360) can be a viable alternative. researchgate.net Eluent systems are typically composed of solvent mixtures like ethyl acetate/hexane or dichloromethane/ethyl acetate. nih.govresearchgate.net For particularly polar boronic acids, more polar solvents such as acetone (B3395972) or methanol (B129727) may be incorporated into the mobile phase. researchgate.net

Thin-Layer Chromatography (TLC) is crucial for monitoring reaction progress and for the initial screening of purification conditions. researchgate.net Specific staining methods have been developed for the sensitive detection of boronic acids on TLC plates. Reagents like alizarin (B75676) or curcumin (B1669340) can form fluorescent or colored complexes with the boronic acid group, allowing for easy visualization under UV light or daylight. researchgate.netrsc.org This is particularly useful as many boronic acids have weak UV absorbance. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a high-resolution technique for the final purity assessment of this compound. Reversed-phase HPLC is commonly employed, using columns such as C18 or more advanced columns designed to minimize secondary interactions with metal surfaces. A systematic approach to method development often involves screening different mobile phase pH levels and organic modifiers (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation of the target compound from impurities. The use of an acidic modifier like formic acid in the mobile phase is common to ensure good peak shape for acidic analytes like boronic acids.

Table 2: Overview of Chromatographic Techniques for Boronic Acid Purification and Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Purpose | Reference(s) |

| Column Chromatography | Silica Gel, Neutral Alumina | Ethyl Acetate/Hexane, Acetone, Methanol | Isolation and Purification | nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies (e.g., Hexane/EtOAc) | Reaction Monitoring, Purity Check | researchgate.netresearchgate.net |

| TLC with Staining | Silica Gel | Varies | Selective Detection (using Alizarin, Curcumin) | researchgate.netrsc.org |

| Reversed-Phase HPLC | C18, HSS T3 | Acetonitrile/Water with Formic Acid | High-Resolution Purity Assessment | sielc.com |

Electrochemical Characterization for Redox Properties

The electrochemical behavior of this compound is of interest due to the presence of two redox-active moieties: the pyridine ring and the formyl group. Cyclic voltammetry (CV) is the primary technique used to investigate the redox potentials and reaction mechanisms of such compounds.

The pyridine ring is electrochemically reducible. In pyridinium (B92312) species, this reduction can be influenced by the electrode material and the pH of the solution. wpmucdn.com The presence of electron-withdrawing substituents on the pyridine ring generally makes the reduction occur at less negative potentials (i.e., increases the reduction potential). dtu.dk The formyl group (-CHO) on this compound is a strong electron-withdrawing group, and thus it is expected to facilitate the reduction of the pyridine ring.

Furthermore, the formyl group itself is electrochemically active and can be reduced. The electrochemical reduction of aromatic aldehydes typically proceeds via a one-electron transfer to form a radical anion, which can then undergo further reactions such as dimerization or protonation followed by further reduction.

Studies on related compounds, such as trifluoroacetylpyridinium salts, show that the reduction of substituted pyridines can be a single process within the solvent window. ucl.ac.uk The electrochemical behavior is highly dependent on the solvent system and the presence of proton sources. For instance, the electrochemical reduction of 4-aminopyrimidine (B60600) in dimethyl sulfoxide (B87167) involves an initial one-electron reduction to a radical anion, which then participates in subsequent chemical reactions. umich.edu The cyclic voltammetry of this compound would likely reveal a complex pattern reflecting the reduction of both the formyl group and the electron-deficient pyridine ring, with potentials influenced by the specific experimental conditions.

Table 3: Expected Electrochemical Behavior and Influencing Factors

| Redox-Active Moiety | Expected Process | Influencing Factors | Consequence of Substituent | Reference(s) |